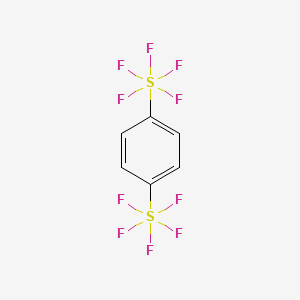

1,4-Bis(pentafluorothio)benzene

Description

Properties

IUPAC Name |

pentafluoro-[4-(pentafluoro-λ6-sulfanyl)phenyl]-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F10S2/c7-17(8,9,10,11)5-1-2-6(4-3-5)18(12,13,14,15)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIYRPKCXKSMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(F)(F)(F)(F)F)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694129 | |

| Record name | 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219501-58-2 | |

| Record name | 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,4-Bis(pentafluorothio)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-bis(pentafluorothio)benzene, a valuable building block in medicinal chemistry and materials science. The unique properties of the pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, make this compound a subject of significant interest for the development of novel pharmaceuticals and advanced materials.

Introduction

1,4-Bis(pentafluorothio)benzene is an aromatic compound featuring two highly electronegative and lipophilic pentafluorosulfanyl (SF₅) groups in a para-disubstituted pattern on a benzene ring. This substitution imparts exceptional chemical and thermal stability to the molecule, along with a strong electron-withdrawing character. These properties are highly desirable in drug design for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). In materials science, the introduction of SF₅ groups can enhance thermal resistance and introduce unique dielectric properties.

This document details a robust and practical two-step synthetic methodology for 1,4-bis(pentafluorothio)benzene, adapted from the work of Umemoto and coworkers, which has become a cornerstone for the synthesis of arylsulfur pentafluorides.[1] Furthermore, comprehensive characterization data is provided to aid in the identification and quality control of the synthesized compound.

Synthesis

The synthesis of 1,4-bis(pentafluorothio)benzene is achieved through a two-step process starting from the readily available 1,4-benzenedithiol. The first step involves the formation of the key intermediate, 1,4-bis(chlorotetrafluorosulfanyl)benzene, which is subsequently fluorinated to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1,4-Bis(chlorotetrafluorosulfanyl)benzene

-

Materials:

-

1,4-Benzenedithiol (1,4-dimercaptobenzene)

-

Potassium Fluoride (KF, spray-dried)

-

Chlorine (Cl₂)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser connected to a gas scrubber is charged with spray-dried potassium fluoride (10 equivalents) and anhydrous acetonitrile.

-

1,4-Benzenedithiol (1 equivalent) is added to the suspension.

-

The mixture is cooled to -20 °C using a cryostat.

-

Chlorine gas is bubbled through the stirred suspension at a controlled rate while maintaining the temperature between -20 °C and -15 °C.

-

The progress of the reaction is monitored by ¹⁹F NMR spectroscopy of aliquots taken from the reaction mixture.

-

Upon completion of the reaction, the excess chlorine is purged with nitrogen gas.

-

The reaction mixture is filtered to remove the inorganic salts.

-

The acetonitrile is removed from the filtrate under reduced pressure to yield crude 1,4-bis(chlorotetrafluorosulfanyl)benzene as a mixture of cis and trans isomers.

-

The crude product can be purified by distillation or used directly in the next step.

-

Step 2: Synthesis of 1,4-Bis(pentafluorothio)benzene

-

Materials:

-

1,4-Bis(chlorotetrafluorosulfanyl)benzene (from Step 1)

-

Zinc Fluoride (ZnF₂)

-

Anhydrous acetonitrile

-

-

Procedure:

-

A flame-dried round-bottom flask is charged with the crude 1,4-bis(chlorotetrafluorosulfanyl)benzene (1 equivalent) and anhydrous acetonitrile.

-

Zinc fluoride (4 equivalents) is added to the solution.

-

The mixture is heated to reflux with vigorous stirring.

-

The reaction is monitored by ¹⁹F NMR until the disappearance of the starting material.

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove the zinc salts.

-

The solvent is removed under reduced pressure.

-

The residue is purified by vacuum distillation or column chromatography on silica gel to afford 1,4-bis(pentafluorothio)benzene as a colorless solid.

-

Synthesis Workflow

Characterization Data

The synthesized 1,4-bis(pentafluorothio)benzene was characterized by various spectroscopic methods and its physical properties were determined.

Physical Properties

| Property | Value |

| CAS Number | 1219501-58-2 |

| Molecular Formula | C₆H₄F₁₀S₂ |

| Molecular Weight | 330.21 g/mol |

| Appearance | Colorless to white crystalline solid |

| Melting Point | 68-70 °C |

| Boiling Point | 195-197 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constants (J) / Hz |

| ¹H | CDCl₃ | 7.85 (s, 4H) | - |

| ¹³C | CDCl₃ | 155.1 (p, J = 18.5 Hz, C-SF₅), 126.9 (s, C-H) | - |

| ¹⁹F | CDCl₃ | 85.1 (p, J = 149.5 Hz, 2F, S-Fₐₓ), 62.8 (d, J = 149.5 Hz, 8F, S-Fₑq) | J(Fₐₓ-Fₑq) = 149.5 Hz |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3090 | C-H stretch (aromatic) |

| 1580, 1485 | C=C stretch (aromatic ring) |

| 850-950 | S-F stretch |

| 830 | C-H out-of-plane bend (para) |

| 550-650 | S-F bend |

Mass Spectrometry (MS)

| Ionization Mode | m/z (relative intensity %) | Assignment |

| EI | 330 (M⁺, 100), 203 (M⁺ - SF₅, 45), 127 (SF₅⁺, 80) | Molecular ion and major fragments |

Logical Relationship of Synthesis

References

"physical and chemical properties of 1,4-Bis(pentafluorothio)benzene"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(pentafluorothio)benzene is a unique aromatic compound featuring two highly electronegative pentafluorosulfanyl (SF₅) groups in a para-substitution pattern on a benzene ring. The SF₅ group, often considered a "super-trifluoromethyl" group, imparts exceptional chemical and thermal stability, as well as potent electron-withdrawing properties. These characteristics make 1,4-bis(pentafluorothio)benzene a compound of significant interest in materials science, agrochemistry, and pharmaceutical development, where precise modulation of electronic properties and metabolic stability are crucial. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,4-bis(pentafluorothio)benzene, including detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 1,4-Bis(pentafluorothio)benzene is presented below. Due to the limited availability of extensive experimental data in publicly accessible literature, some properties remain to be experimentally determined.

| Property | Value | Source |

| CAS Number | 1219501-58-2 | [1] |

| Molecular Formula | C₆H₄F₁₀S₂ | [1] |

| Molecular Weight | 330.21 g/mol | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | ≥95% (commercially available) | [3] |

Synthesis of 1,4-Bis(pentafluorothio)benzene

The synthesis of 1,4-Bis(pentafluorothio)benzene has been reported by Umemoto et al. and involves a two-step process starting from benzene-1,4-dithiol. The methodology is detailed below.

Experimental Protocol

Step 1: Synthesis of Benzene-1,4-bis(sulfur chlorotetrafluoride)

A detailed experimental protocol for this step is not explicitly available in the provided search results. However, the general method described by Umemoto et al. for the synthesis of arylsulfur chlorotetrafluorides involves the treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride.[4][5]

Step 2: Fluorination to 1,4-Bis(pentafluorothio)benzene

The second step involves the conversion of the arylsulfur chlorotetrafluoride intermediate to the final product using a fluoride source.[4][5] A general procedure would involve reacting the intermediate with a fluorinating agent such as ZnF₂.

Disclaimer: The following is a representative experimental protocol based on the general methods described by Umemoto et al. for similar compounds. The specific reaction conditions for 1,4-Bis(pentafluorothio)benzene should be referenced from the original publication.

To a solution of benzene-1,4-bis(sulfur chlorotetrafluoride) in an appropriate anhydrous solvent, an excess of a fluorinating agent (e.g., zinc fluoride) is added. The reaction mixture is stirred at a specified temperature for a set duration. Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield 1,4-Bis(pentafluorothio)benzene.

Spectroscopic Characterization

Detailed spectroscopic data for 1,4-Bis(pentafluorothio)benzene is not widely available. The following represents expected spectral characteristics based on the structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A singlet is expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four equivalent aromatic protons.

-

¹⁹F NMR: The spectrum is expected to show two signals corresponding to the axial and equatorial fluorine atoms of the SF₅ groups. These would likely appear as a doublet and a nonet, respectively, due to F-F coupling.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons. The carbon atoms attached to the SF₅ groups would be expected to have a chemical shift significantly influenced by the strong electron-withdrawing nature of the substituent.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aromatic C-C in-ring stretching: ~1600-1400 cm⁻¹

-

C-H out-of-plane bending: ~900-675 cm⁻¹[6]

-

S-F stretching vibrations, which are typically strong, would be expected in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 330. The fragmentation pattern would likely involve the loss of fluorine atoms and SFₓ fragments.

Logical Relationships in Synthesis

The synthesis of 1,4-Bis(pentafluorothio)benzene follows a clear logical progression from a readily available starting material to the final product through an intermediate. This can be visualized as a two-step pathway.

Caption: Synthesis pathway for 1,4-Bis(pentafluorothio)benzene.

Experimental Workflow for Characterization

A typical workflow for the characterization of a newly synthesized batch of 1,4-Bis(pentafluorothio)benzene would involve a series of analytical techniques to confirm its identity and purity.

Caption: Experimental workflow for characterization.

Conclusion

1,4-Bis(pentafluorothio)benzene is a compound with significant potential, primarily due to the unique properties imparted by the two SF₅ groups. While its synthesis has been established, a comprehensive public database of its physical and chemical properties is still developing. This guide provides the currently available information and outlines the key experimental procedures for its synthesis and characterization. Further research into the reactivity, solubility, and biological activity of this compound is warranted to fully explore its applications in advanced materials and drug discovery.

References

- 1. guidechem.com [guidechem.com]

- 2. 1,4-Bis(pentafluorothio)benzene | CAS#:1219501-58-2 | Chemsrc [chemsrc.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 5. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,4-Bis(pentafluorothio)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 1,4-bis(pentafluorothio)benzene. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational studies on analogous compounds and established principles in fluorine and sulfur chemistry to present a detailed theoretical framework. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields who are interested in the unique properties conferred by the pentafluorosulfanyl (SF₅) group.

Introduction

The pentafluorosulfanyl (SF₅) group is a fascinating substituent in modern chemistry, often referred to as a "super-trifluoromethyl" group due to its strong electron-withdrawing nature and significant steric bulk. Its incorporation into aromatic systems can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a substituent of high interest in the design of novel pharmaceuticals and advanced materials. 1,4-Bis(pentafluorothio)benzene, featuring two SF₅ groups in a para-disubstituted pattern on a benzene ring, represents a key scaffold for understanding the synergistic effects of these powerful functional groups. This guide delves into the predicted molecular geometry, the nature of the chemical bonds, and the expected spectroscopic signatures of this compound, alongside a plausible synthetic protocol.

Molecular Structure and Bonding

Direct experimental determination of the molecular structure of 1,4-bis(pentafluorothio)benzene through techniques like X-ray crystallography or gas-phase electron diffraction has not been reported in the literature. Therefore, the structural parameters presented here are based on theoretical calculations, specifically Density Functional Theory (DFT), which has been shown to provide accurate geometries for a wide range of organic molecules, including benzene derivatives and compounds containing the SF₅ group.

Predicted Molecular Geometry

The molecular structure of 1,4-bis(pentafluorothio)benzene is characterized by a planar benzene ring with two opposing SF₅ groups. The sulfur atom in each SF₅ group is octahedrally coordinated to five fluorine atoms and one carbon atom of the benzene ring. The large steric demand of the SF₅ groups is expected to have a minimal distorting effect on the planarity of the benzene ring itself, though some minor bond length and angle deviations from ideal benzene are anticipated due to the strong electronic effects of the substituents.

Table 1: Predicted Bond Lengths for 1,4-Bis(pentafluorothio)benzene (Based on DFT Calculations of Analogous Compounds)

| Bond | Predicted Length (Å) | Notes |

| C-C (aromatic) | ~1.39 - 1.40 | Slight variation from the ~1.39 Å in benzene is expected due to electronic effects of the SF₅ groups. |

| C-H (aromatic) | ~1.08 | Typical for aromatic C-H bonds. |

| C-S | ~1.76 | The C-S bond is a key linkage and its length reflects the interaction between the aromatic ring and the SF₅ group. |

| S-F (axial) | ~1.57 | The S-F bond axial to the C-S bond is typically slightly shorter. |

| S-F (equatorial) | ~1.58 | The four equatorial S-F bonds are nearly equivalent. |

Table 2: Predicted Bond Angles for 1,4-Bis(pentafluorothio)benzene (Based on DFT Calculations of Analogous Compounds)

| Angle | Predicted Angle (°) | Notes |

| C-C-C (aromatic) | ~120 | Expected to be very close to the ideal 120° of a hexagonal benzene ring. |

| H-C-C (aromatic) | ~120 | Consistent with sp² hybridization of the aromatic carbons. |

| C-C-S | ~120 | The angle within the benzene ring at the point of substitution. |

| F(axial)-S-C | ~180 | The axial fluorine and the ring carbon are positioned opposite to each other. |

| F(equatorial)-S-C | ~90 | The four equatorial fluorine atoms are in a plane perpendicular to the C-S bond. |

| F(eq)-S-F(eq) | ~90 | The angle between adjacent equatorial fluorine atoms. |

Nature of the Bonding

The bonding in 1,4-bis(pentafluorothio)benzene is characterized by a combination of strong covalent bonds and significant electronic effects. The benzene ring possesses a delocalized π-system. The SF₅ group is a potent σ-withdrawing and π-withdrawing substituent. The high electronegativity of the fluorine atoms polarizes the S-F bonds, leading to a significant partial positive charge on the sulfur atom. This, in turn, withdraws electron density from the benzene ring through the C-S sigma bond.

The hypervalent nature of the sulfur atom in the SF₅ group is a topic of ongoing theoretical interest. The bonding is best described by a model involving delocalized, multi-center bonds rather than simple sp³d² hybridization.

Experimental Protocols

While a specific, optimized synthesis for 1,4-bis(pentafluorothio)benzene is not detailed in the literature, a plausible and robust protocol can be constructed based on established methods for the synthesis of aryl-SF₅ compounds. The most common approach involves the oxidative fluorination of a suitable sulfur-containing precursor, such as a dithiol or a disulfide.

Proposed Synthesis of 1,4-Bis(pentafluorothio)benzene

This proposed synthesis is a two-step process starting from the commercially available 1,4-benzenedithiol.

Step 1: Oxidation to 1,4-Benzenedisulfenyl Chloride

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel is charged with 1,4-benzenedithiol and a suitable inert solvent such as carbon tetrachloride. The flask is cooled in an ice bath.

-

Chlorination: A stream of dry chlorine gas is bubbled through the solution, or sulfuryl chloride is added dropwise from the dropping funnel. The reaction is monitored by TLC or GC until the starting material is consumed.

-

Work-up: The solvent is removed under reduced pressure to yield the crude 1,4-benzenedisulfenyl chloride, which can be used in the next step without further purification.

Step 2: Oxidative Fluorination

-

Fluorinating Agent Preparation: A suspension of a suitable fluoride source, such as spray-dried potassium fluoride, and a catalyst, like copper(I) iodide, is prepared in a fluoropolymer reaction vessel (e.g., PFA) with an appropriate solvent (e.g., acetonitrile).

-

Reaction: The crude 1,4-benzenedisulfenyl chloride from Step 1, dissolved in the same solvent, is added to the suspension of the fluorinating agent. The reaction mixture is then treated with an oxidizing agent, such as a solution of chlorine in acetonitrile. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.

-

Monitoring: The progress of the reaction is monitored by ¹⁹F NMR spectroscopy, looking for the characteristic signals of the SF₅ group.

-

Quenching and Extraction: Upon completion, the reaction is carefully quenched with an aqueous solution of sodium sulfite. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1,4-bis(pentafluorothio)benzene.

Caption: Proposed synthetic workflow for 1,4-bis(pentafluorothio)benzene.

Characterization

The synthesized 1,4-bis(pentafluorothio)benzene would be characterized by a suite of spectroscopic techniques.

-

¹⁹F NMR Spectroscopy: This is the most informative technique for confirming the presence of the SF₅ group. The spectrum is expected to show a characteristic A₄B pattern for each SF₅ group, with the axial fluorine (B) appearing as a quintet and the four equatorial fluorines (A₄) appearing as a doublet of quintets. The chemical shifts are anticipated to be in the typical range for aryl-SF₅ compounds, with the axial fluorine resonance appearing at a higher frequency than the equatorial fluorines.

-

¹H NMR Spectroscopy: The proton NMR spectrum would show a singlet for the four equivalent aromatic protons, with a chemical shift influenced by the strong electron-withdrawing nature of the two SF₅ groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit signals for the aromatic carbons, with the carbon atoms directly attached to the sulfur atoms showing a characteristic downfield shift and potential coupling to fluorine.

-

Infrared (IR) and Raman Spectroscopy: The vibrational spectra would be dominated by strong S-F stretching modes, typically observed in the region of 600-900 cm⁻¹. The aromatic C-H and C-C stretching and bending vibrations would also be present.

-

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular formula (C₆H₄F₁₀S₂) of the compound.

Logical Relationships in Experimental Analysis

The characterization of a newly synthesized compound like 1,4-bis(pentafluorothio)benzene follows a logical progression of experiments to confirm its identity and purity.

Caption: Logical workflow for the experimental analysis of 1,4-bis(pentafluorothio)benzene.

Conclusion

1,4-Bis(pentafluorothio)benzene is a molecule of significant theoretical and potentially practical interest. While direct experimental data on its structure and synthesis are currently lacking in the public domain, this technical guide provides a robust framework based on computational predictions and established synthetic methodologies for aryl-SF₅ compounds. The presented data on its predicted molecular geometry, bonding characteristics, and a detailed experimental protocol are intended to empower researchers in the fields of drug discovery and materials science to explore the unique properties of this and related SF₅-containing molecules. Further experimental and computational studies are warranted to refine our understanding of this intriguing compound.

Spectroscopic and Analytical Profile of 1,4-Bis(pentafluorothio)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and analytical data for the compound 1,4-Bis(pentafluorothio)benzene. Due to the limited availability of public spectroscopic data, this document primarily serves to direct researchers to the most likely source of comprehensive information.

Core Compound Information

1,4-Bis(pentafluorothio)benzene , with the chemical formula C₆H₄F₁₀S₂, is a unique aromatic compound featuring two highly electronegative pentafluorothio (-SF₅) groups in a para-substitution pattern on a benzene ring. This substitution pattern imparts distinct electronic properties to the molecule, making it of interest in materials science and as a building block in medicinal chemistry.

| Property | Value |

| CAS Number | 1219501-58-2 |

| Molecular Formula | C₆H₄F₁₀S₂ |

| Molecular Weight | 330.21 g/mol |

Spectroscopic Data Summary

Detailed, experimentally-derived spectroscopic data for 1,4-Bis(pentafluorothio)benzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are not widely available in public databases. The primary scientific literature is the most reliable source for this information.

A key publication by Umemoto, Teruo; Garrick, Lloyd M.; and Saito, Norimichi in the Beilstein Journal of Organic Chemistry (2012, Volume 8, pages 461-471) is understood to contain the synthesis and detailed spectroscopic characterization of this compound. Researchers requiring specific data are strongly encouraged to consult this original research article.

Based on the structure of 1,4-Bis(pentafluorothio)benzene, the following spectral characteristics can be anticipated:

-

¹H NMR: A singlet in the aromatic region, due to the four equivalent protons on the benzene ring. The chemical shift would be downfield due to the strong electron-withdrawing nature of the -SF₅ groups.

-

¹³C NMR: Two signals are expected for the benzene ring carbons: one for the two carbons bonded to the -SF₅ groups and another for the four carbons bonded to hydrogen.

-

¹⁹F NMR: A characteristic signal for the -SF₅ group, likely showing satellite peaks due to coupling with sulfur isotopes. The pentafluorothio group typically exhibits two resonances: a quintet for the four equatorial fluorine atoms and a multiplet for the single axial fluorine atom.

-

IR Spectroscopy: Characteristic absorption bands for aromatic C-H stretching, C=C stretching of the benzene ring, and strong absorptions corresponding to the S-F bonds.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with fragmentation patterns characteristic of the loss of fluorine, SFₓ fragments, and potentially the benzene ring.

Experimental Protocols

Detailed experimental protocols for the synthesis of 1,4-Bis(pentafluorothio)benzene and the acquisition of its spectroscopic data are described in the aforementioned publication by Umemoto et al. It is essential to refer to this source for precise methodologies.

Analytical Workflow

The general workflow for the characterization of a novel synthesized compound like 1,4-Bis(pentafluorothio)benzene is outlined below. This logical relationship illustrates the standard procedures for confirming the structure and purity of a chemical entity.

Caption: General analytical workflow for the synthesis and characterization of 1,4-Bis(pentafluorothio)benzene.

Unveiling the Electronic Landscape of 1,4-Bis(pentafluorothio)benzene: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Bis(pentafluorothio)benzene is a unique aromatic compound featuring two highly electronegative pentafluorosulfanyl (SF₅) groups. These substituents are known to dramatically influence the electronic properties of the benzene ring, making this molecule a person of interest for applications in materials science, medicinal chemistry, and organic electronics. This technical guide synthesizes the available information regarding the electronic properties of 1,4-Bis(pentafluorothio)benzene and related compounds, outlines general experimental approaches for its characterization, and discusses the implications of its unique electronic structure.

While specific experimental and computational data for 1,4-Bis(pentafluorothio)benzene is limited in publicly accessible literature, this guide provides a comprehensive overview based on the known effects of the powerful electron-withdrawing SF₅ group.

The Influence of the Pentafluorosulfanyl (SF₅) Group on Aromatic Systems

The pentafluorosulfanyl group is one of the most strongly electron-withdrawing and chemically stable functional groups in organic chemistry.[1][2] Its presence on an aromatic ring significantly alters the electronic distribution and reactivity of the molecule.

Key Electronic Effects:

-

Strong Electron-Withdrawing Nature: The SF₅ group exerts a powerful electron-withdrawing effect, primarily through the inductive (σ) framework, which is significantly stronger than that of the trifluoromethyl (CF₃) group.[3][4] This leads to a substantial decrease in the electron density of the aromatic ring.

-

HOMO-LUMO Gap Modulation: The introduction of SF₅ groups is known to tune the HOMO-LUMO gap of chromophores, often by exclusively manipulating the LUMO level.[5] This property is highly desirable in the design of optoelectronic materials.

-

High Electronegativity: The high electronegativity of the SF₅ group impacts the overall electronic properties of the molecule, influencing its potential applications in areas where strong dipoles are beneficial.[1]

-

Chemical and Thermal Stability: The SF₅ group is characterized by its high thermal and chemical stability, making compounds containing this moiety robust and suitable for applications in demanding environments.[1][2]

Comparative Electronic Properties of Electron-Withdrawing Groups

To contextualize the anticipated electronic properties of 1,4-Bis(pentafluorothio)benzene, the following table compares the Hammett constants (σp), a measure of the electron-donating or -withdrawing ability of a substituent, for the SF₅ group and other common electron-withdrawing groups.

| Substituent Group | Hammett Constant (σp) |

| -NO₂ | 0.78 |

| -SF₅ | 0.68 [4] |

| -CN | 0.66 |

| -SO₂CF₃ | 0.94 |

| -CF₃ | 0.54 |

This table provides a general comparison of the electronic influence of various substituents on a benzene ring.

Proposed Experimental Workflow for Electronic Characterization

While specific experimental protocols for 1,4-Bis(pentafluorothio)benzene are not detailed in the reviewed literature, a standard workflow for characterizing the electronic properties of a novel aromatic compound can be proposed.

Caption: Proposed experimental workflow for the electronic characterization of 1,4-Bis(pentafluorothio)benzene.

Key Experimental Protocols: A General Overview

-

Synthesis and Purification: The synthesis of 1,4-Bis(pentafluorothio)benzene has been reported and typically involves the reaction of a suitable benzene derivative with a source of the SF₅ group.[6] Purification is critical for accurate electronic measurements and is usually achieved through techniques like column chromatography and recrystallization.

-

Cyclic Voltammetry (CV):

-

Objective: To determine the oxidation and reduction potentials of the compound.

-

General Protocol: A solution of 1,4-Bis(pentafluorothio)benzene in a suitable solvent (e.g., acetonitrile, dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) is prepared. The solution is purged with an inert gas (e.g., argon). A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential is swept, and the resulting current is measured. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

-

-

UV-Vis Spectroscopy:

-

Objective: To determine the optical bandgap of the compound.

-

General Protocol: A dilute solution of the purified compound is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane). The absorption spectrum is recorded using a UV-Vis spectrophotometer. The optical bandgap can be estimated from the onset of the lowest energy absorption band in the spectrum.

-

-

Computational Chemistry:

-

Objective: To theoretically calculate the electronic properties and visualize the molecular orbitals.

-

General Protocol: Density Functional Theory (DFT) calculations are performed using a suitable software package. The geometry of the 1,4-Bis(pentafluorothio)benzene molecule is first optimized. Then, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These theoretical values can corroborate experimental findings and provide deeper insights into the electronic structure.

-

Conclusion and Future Outlook

1,4-Bis(pentafluorothio)benzene represents a fascinating yet underexplored molecule with significant potential in advanced materials. The presence of two potent SF₅ groups is expected to impart unique electronic characteristics, including a low-lying LUMO and a wide HOMO-LUMO gap. While direct experimental data remains scarce, the established electronic effects of the SF₅ group provide a strong foundation for predicting its properties.

The lack of comprehensive electronic characterization of 1,4-Bis(pentafluorothio)benzene highlights a significant research gap. Future studies employing the experimental and computational workflows outlined in this guide are crucial to fully elucidate its electronic landscape. Such research will not only contribute to a fundamental understanding of this molecule but also pave the way for its application in the development of novel electronic materials and pharmaceuticals.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,4-Bis(pentafluorothio)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Pentafluorosulfanyl (SF₅) Group

The pentafluorosulfanyl (SF₅) group is renowned for its unique combination of properties, making it a "super-trifluoromethyl" group in the eyes of medicinal and materials chemists.[1] Its key characteristics include:

-

Exceptional Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF₅ group are incredibly strong, rendering the moiety highly resistant to thermal degradation and chemical attack.[2][3][4] This stability is a hallmark of compounds containing this group.

-

High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups known, significantly influencing the electronic properties of the aromatic ring it is attached to.[3]

-

Steric Bulk: With an octahedral geometry, the SF₅ group is sterically demanding, which can shield the parent molecule from reactive species and influence its conformational preferences.[5]

-

Lipophilicity: Despite its high polarity, the SF₅ group increases the lipophilicity of a molecule, a valuable property in drug design for enhancing membrane permeability.[3]

Given these intrinsic properties, 1,4-Bis(pentafluorothio)benzene is anticipated to be a highly stable molecule. The presence of two SF₅ groups in a para-disubstituted pattern on a benzene ring is expected to result in a compound with a high melting point and a very high decomposition temperature.

Expected Thermal Properties and Decomposition

While quantitative data for 1,4-Bis(pentafluorothio)benzene is unavailable, we can infer its likely thermal behavior. For comparison, related SF₅-containing heterocyclic compounds, such as 2-SF₅-indoles, have shown exothermic decomposition onsets ranging from 165 °C to over 310 °C in Differential Scanning Calorimetry (DSC) studies.[5] Given the greater stability of the benzene ring compared to the indole nucleus, it is reasonable to hypothesize that the decomposition temperature of 1,4-Bis(pentafluorothio)benzene would be significantly higher.

Expected Thermal Analysis Profile:

-

Thermogravimetric Analysis (TGA): A TGA thermogram is expected to show a single, sharp weight loss step at a high temperature, likely well above 300 °C, indicating a clean decomposition process rather than gradual degradation. The residual mass at the end of the analysis would depend on the final, non-volatile decomposition products.

-

Differential Scanning Calorimetry (DSC): The DSC curve would likely show a sharp endotherm corresponding to the melting point of the crystalline solid, followed by a strong exotherm at a much higher temperature, indicating the onset of decomposition.[5]

Hypothesized Decomposition Pathway:

The primary point of failure during thermal decomposition would likely be the Carbon-Sulfur bond, which is weaker than the Sulfur-Fluorine bonds. The decomposition process could be initiated by the homolytic cleavage of a C-S bond, leading to the formation of radical species. Subsequent reactions could involve the fragmentation of the benzene ring and the release of various gaseous sulfur-fluorine compounds (e.g., SF₆, SF₄). The exact decomposition products would need to be identified through techniques like TGA coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Generalized Experimental Protocols for Thermal Analysis

The following sections describe standard methodologies for evaluating the thermal stability of a compound like 1,4-Bis(pentafluorothio)benzene.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 1,4-Bis(pentafluorothio)benzene (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of fusion, as well as the onset temperature and enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample and reference pans are subjected to a controlled temperature program, typically heating from ambient temperature to a point beyond the decomposition temperature at a constant rate (e.g., 10 °C/min).

-

Data Collection: The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event are calculated.

Visualizations

Caption: A hypothetical experimental workflow for the thermal analysis of 1,4-Bis(pentafluorothio)benzene.

Caption: Logical relationship of factors contributing to the high thermal stability of 1,4-Bis(pentafluorothio)benzene.

Conclusion

While direct experimental data remains elusive, the known characteristics of the pentafluorosulfanyl group strongly suggest that 1,4-Bis(pentafluorothio)benzene is a compound of exceptionally high thermal stability. Its decomposition is likely to occur at temperatures significantly exceeding those of many other functionalized aromatic compounds. The provided hypothetical protocols and workflows offer a robust framework for researchers aiming to experimentally determine the precise thermal properties of this and other related SF₅-containing molecules. Such studies are crucial for unlocking the full potential of these unique compounds in advanced materials and pharmaceutical applications.

References

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,4-Bis(pentafluorothio)benzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(pentafluorothio)benzene is a unique aromatic compound featuring two highly electronegative and lipophilic pentafluorothio (SF₅) groups. The introduction of SF₅ moieties into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and electron-withdrawing character. These attributes make SF₅-containing compounds, such as 1,4-Bis(pentafluorothio)benzene, of great interest in the design of novel pharmaceuticals and advanced materials.[1][2][3]

A fundamental understanding of a compound's solubility is paramount for its successful application. In drug development, solubility influences bioavailability, formulation, and dosage. In materials science, it is crucial for processing, purification, and the formation of uniform films or crystals. This guide outlines a systematic approach to determining the solubility of 1,4-Bis(pentafluorothio)benzene in a range of common organic solvents, providing a foundation for its further investigation and application.

Predicted Solubility Profile

Based on its structure—a nonpolar benzene ring substituted with two large, nonpolar, and highly fluorinated SF₅ groups—1,4-Bis(pentafluorothio)benzene is expected to exhibit poor solubility in polar solvents like water and lower alcohols. Conversely, it is predicted to have higher solubility in nonpolar and some polar aprotic organic solvents. The general principle of "like dissolves like" suggests that solvents with similar polarity and dispersion forces will be more effective at solvating this molecule.

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the solubility of a solid compound in various organic solvents at a specified temperature (e.g., 25 °C).

Objective: To quantitatively determine the solubility of 1,4-Bis(pentafluorothio)benzene in a selection of common organic solvents.

Materials:

-

1,4-Bis(pentafluorothio)benzene (solid)

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, acetonitrile, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1,4-Bis(pentafluorothio)benzene to a series of vials, each containing a known volume (e.g., 1.0 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The equilibration time should be determined empirically.

-

-

Sample Processing:

-

After equilibration, visually confirm that excess solid is still present in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

-

Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).

-

Prepare a series of standard solutions of 1,4-Bis(pentafluorothio)benzene of known concentrations.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solutions.

-

Determine the concentration of 1,4-Bis(pentafluorothio)benzene in the saturated solutions by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor

-

The following diagram illustrates the experimental workflow for determining the solubility of 1,4-Bis(pentafluorothio)benzene.

Data Presentation: Solubility of 1,4-Bis(pentafluorothio)benzene

The results from the experimental protocol should be recorded in a clear and organized manner. The following table provides a template for presenting the solubility data of 1,4-Bis(pentafluorothio)benzene in a selection of common organic solvents at a standard temperature.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Hexane | Nonpolar | High | Data to be determined |

| Toluene | Nonpolar | High | Data to be determined |

| Dichloromethane | Polar Aprotic | High | Data to be determined |

| Chloroform | Polar Aprotic | High | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | Data to be determined |

| Acetone | Polar Aprotic | Moderate | Data to be determined |

| Acetonitrile | Polar Aprotic | Low to Moderate | Data to be determined |

| Methanol | Polar Protic | Low | Data to be determined |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | Data to be determined |

| Water | Polar Protic | Very Low | Data to be determined |

Logical Relationships in Solubility and Application

The solubility of 1,4-Bis(pentafluorothio)benzene is a critical parameter that influences its utility in various applications, particularly in drug development. The following diagram illustrates the logical flow from understanding solubility to potential therapeutic applications.

Conclusion

While specific experimental data on the solubility of 1,4-Bis(pentafluorothio)benzene is currently lacking in the literature, its structural characteristics suggest a preference for nonpolar and some polar aprotic solvents. The provided experimental protocol offers a standardized method for researchers to determine the solubility of this compound in a range of organic solvents. The resulting data will be invaluable for advancing the use of 1,4-Bis(pentafluorothio)benzene in drug discovery, materials science, and other fields where the unique properties of the pentafluorothio group can be leveraged. The systematic evaluation of its solubility is a critical first step towards unlocking the full potential of this intriguing molecule.

References

The Pentafluorothio Group: A "Super-Trifluoromethyl" Substituent Influencing Aromatic Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pentafluorothio (SF5) group is a unique and powerful substituent in organic chemistry, often dubbed a "super-trifluoromethyl" group due to its exceptional electron-withdrawing properties and steric bulk.[1][2] Its introduction onto an aromatic ring profoundly alters the molecule's electronic structure and reactivity, opening new avenues for the design of advanced materials, agrochemicals, and pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the reactivity of the SF5 group on an aromatic ring, detailing its synthesis, electronic effects, and key chemical transformations, supported by quantitative data and experimental protocols.

Electronic Properties of the Pentafluorothio Group

The SF5 group is one of the most electron-withdrawing and electronegative substituents known in organic chemistry.[4][5] This strong inductive effect significantly decreases the electron density of the aromatic ring, making it highly susceptible to certain types of reactions while deactivating it towards others.

Hammett Substituent Constants

The electronic influence of the SF5 group is quantitatively described by its Hammett substituent constants (σ). These values highlight its powerful electron-withdrawing nature, which surpasses that of the commonly used trifluoromethyl (CF3) group.

| Substituent | σ_m | σ_p | Reference(s) |

| SF5 | 0.61 | 0.68 | [1] |

| CF3 | 0.43 | 0.53-0.54 | [1][4] |

The larger positive σ values for the SF5 group, particularly at the para position, indicate a stronger electron-withdrawing effect through both induction and resonance compared to the CF3 group.[4] This property is central to understanding the reactivity of SF5-substituted arenes.

Bond Dissociation Energy

Synthesis of Aromatic Pentafluorothio Compounds

The synthesis of aromatic compounds bearing the SF5 group has historically been challenging, but recent advancements have made these valuable molecules more accessible.

Oxidative Fluorination of Diaryl Disulfides

A common method for introducing the SF5 group involves the oxidative fluorination of diaryl disulfides. This approach is particularly effective for the synthesis of nitro-substituted phenylsulfur pentafluorides.

Experimental Protocol: Synthesis of 4-Nitrophenylsulfur Pentafluoride

This protocol is adapted from established industrial-scale syntheses.

Materials:

-

Bis(4-nitrophenyl) disulfide

-

Molecular fluorine (F2) diluted with an inert gas (e.g., nitrogen)

-

Acetonitrile (anhydrous)

Procedure:

-

A solution of bis(4-nitrophenyl) disulfide in anhydrous acetonitrile is prepared in a specialized fluorination reactor.

-

The solution is cooled to a low temperature (typically below 0 °C).

-

A stream of diluted fluorine gas is bubbled through the solution under vigorous stirring. The reaction is highly exothermic and requires careful temperature control.

-

The reaction progress is monitored by appropriate analytical techniques (e.g., 19F NMR).

-

Upon completion, the reaction mixture is purged with an inert gas to remove any unreacted fluorine.

-

The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield 4-nitrophenylsulfur pentafluoride.

From Aryl Thiols and Their Derivatives

Another synthetic route involves the conversion of aromatic thiols or their derivatives to arylsulfur chlorotetrafluorides, followed by fluorination to the corresponding arylsulfur pentafluorides.

Reactivity of the Aromatic Ring

The strong electron-withdrawing nature of the SF5 group dictates the reactivity of the aromatic ring, primarily deactivating it towards electrophilic substitution and activating it for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The SF5 group, especially when positioned ortho or para to a leaving group, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[7][8] The electron-deficient nature of the ring facilitates the attack of nucleophiles and stabilizes the negatively charged Meisenheimer intermediate.[8]

Caption: SₙAr mechanism on a SF₅-activated aromatic ring.

Experimental Protocol: Nucleophilic Aromatic Substitution on a SF5-Arene

This generalized protocol is based on reactions reported for SF5-substituted aryl halides.

Materials:

-

SF5-substituted aryl halide (e.g., 1-chloro-4-(pentafluorothio)benzene)

-

Nucleophile (e.g., sodium methoxide, aniline)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Base (if required, e.g., K2CO3)

Procedure:

-

The SF5-substituted aryl halide is dissolved in the aprotic polar solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

The nucleophile (and base, if necessary) is added to the solution.

-

The reaction mixture is heated to a temperature appropriate for the specific substrates (ranging from room temperature to elevated temperatures).

-

The reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Electrophilic Aromatic Substitution

The SF5 group is a strong deactivating group and a meta-director for electrophilic aromatic substitution reactions. The significantly reduced electron density of the aromatic ring makes these reactions challenging, often requiring harsh conditions.

Caption: Electrophilic aromatic substitution on a SF₅-arene.

Metal-Catalyzed Cross-Coupling Reactions

SF5-substituted aryl halides and pseudohalides are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings. These reactions provide a powerful tool for the construction of complex molecules containing the SF5-aryl moiety.[9][10]

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Negishi Cross-Coupling for the Synthesis of SF5-Containing Aromatic Amino Acids

This protocol is adapted from a reported synthesis of SF5-containing phenylalanine derivatives.[9]

Materials:

-

(Bromophenyl)sulfur pentafluoride

-

Iodo-alanine derivative

-

Zinc dust

-

Iodine

-

Pd(dba)2 (palladium catalyst)

-

SPhos (ligand)

-

Dry DMF (solvent)

Procedure:

-

Activate zinc dust by heating under vacuum.

-

Add a catalytic amount of iodine in dry DMF and heat.

-

Add the iodo-alanine derivative in dry DMF and heat.

-

To this mixture, add the (bromophenyl)sulfur pentafluoride, Pd(dba)2, and SPhos.

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired SF5-containing aromatic amino acid.[9]

Applications in Drug Discovery and Materials Science

The unique properties of the SF5 group make it a valuable substituent in the design of new molecules with specific functions. In drug discovery, the introduction of an SF5 group can enhance metabolic stability, binding affinity, and membrane permeability.[3] In materials science, the strong dipole moment and thermal stability of SF5-arenes are exploited in the development of liquid crystals and polymers with tailored properties.[2]

Conclusion

The pentafluorothio group exerts a profound influence on the reactivity of an aromatic ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution. Furthermore, SF5-substituted arenes are versatile building blocks in metal-catalyzed cross-coupling reactions. The continued development of synthetic methodologies to introduce and manipulate the SF5 group will undoubtedly lead to the discovery of novel molecules with significant applications across various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 1,4-Bis(pentafluorothio)benzene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1,4-bis(pentafluorothio)benzene and its analogs, focusing on their synthesis, physicochemical properties, and potential biological applications. The unique properties imparted by the pentafluorothio (SF₅) group, often referred to as a "super-trifluoromethyl" group, make these compounds of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols, and visualizes synthetic pathways to serve as a valuable resource for researchers in the field.

Physicochemical Properties

The introduction of the highly electronegative and lipophilic SF₅ group significantly influences the properties of the benzene ring. While experimental data for 1,4-bis(pentafluorothio)benzene is limited in the public domain, data for related analogs provides valuable insights.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 1,4-Bis(pentafluorothio)benzene | C₆H₄F₁₀S₂ | 330.21 | 1219501-58-2 | Data is primarily from supplier information.[1] |

| 1,4-Bis(pentafluorothio)perfluorobenzene | C₆F₁₄S₂ | 402.16 | 1219501-60-6 | Computed properties available on PubChem.[2] |

| 1,4-Bis(trifluoromethyl)benzene | C₈H₄F₆ | 214.11 | 433-19-2 | A common analog used for comparative studies.[3] |

| 1,4-Benzenedithiol | C₆H₆S₂ | 142.24 | 624-39-5 | A potential precursor for the synthesis of 1,4-bis(pentafluorothio)benzene. |

Synthesis and Experimental Protocols

The synthesis of aryl-SF₅ compounds presents unique challenges due to the difficulty of introducing the SF₅ group. However, several general methods have been developed, with the oxidative fluorination of diaryl disulfides being a key strategy.

General Synthetic Pathway for Arylsulfur Pentafluorides from Diaryl Disulfides

A practical and widely applicable method for the synthesis of arylsulfur pentafluorides involves the reaction of diaryl disulfides with an excess of chlorine gas and an alkali metal fluoride, such as potassium fluoride (KF), in an appropriate solvent like acetonitrile.[4] This method offers a significant improvement in terms of cost, yield, and practicality over previous methods.[4]

Caption: General synthesis of arylsulfur pentafluorides.

Detailed Experimental Protocol (General)

-

Preparation of Arylsulfur Chlorotetrafluoride (ArSF₄Cl):

-

A dry reaction vessel is charged with the diaryl disulfide and spray-dried potassium fluoride in dry acetonitrile under an inert atmosphere.[4]

-

The mixture is cooled, and chlorine gas is bubbled through the suspension.[4]

-

The reaction is typically stirred at low temperature and then allowed to warm to room temperature.[4]

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude ArSF₄Cl can be purified by distillation or recrystallization.[4]

-

-

Conversion to Arylsulfur Pentafluoride (ArSF₅):

-

The purified ArSF₄Cl is then treated with a fluorinating agent, such as zinc fluoride (ZnF₂) or hydrogen fluoride (HF), often with heating, to afford the final arylsulfur pentafluoride.[4]

-

Potential Synthesis of 1,4-Bis(pentafluorothio)benzene

While a specific protocol for 1,4-bis(pentafluorothio)benzene is not detailed in the reviewed literature, a plausible route would adapt the general method starting from 1,4-bis(phenylthio)benzene or its corresponding disulfide. The synthesis of bis- and tris(sulfur pentafluorides) has been reported, though often with low yields, highlighting the challenges in introducing multiple SF₅ groups onto an aromatic ring.[4]

Caption: Plausible synthesis of 1,4-bis(pentafluorothio)benzene.

Spectroscopic Data

-

¹H NMR: A singlet in the aromatic region is expected for the four equivalent protons of the benzene ring.

-

¹³C NMR: Two signals are anticipated in the aromatic region, one for the carbon atoms bearing the SF₅ groups and one for the other four carbon atoms.

-

¹⁹F NMR: The SF₅ group typically exhibits a characteristic multiplet pattern. For 1,4-bis(pentafluorothio)perfluorobenzene, a reference to a ¹⁹F NMR spectrum is available on PubChem, which can serve as a guide.[2]

Biological Activity

The incorporation of the SF₅ group into organic molecules has been shown to enhance their biological activity, attributed to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. While no specific biological data for 1,4-bis(pentafluorothio)benzene has been found, studies on its analogs suggest potential areas of application.

Structure-Activity Relationships of Related Compounds

Studies on 1,4-bis(arylsulfonamido)-benzene derivatives have identified them as inhibitors of the Keap1-Nrf2 protein-protein interaction, a pathway involved in the cellular response to oxidative stress.[5] This suggests that the 1,4-disubstituted benzene scaffold can be a suitable backbone for biologically active molecules.

Caption: Logic for potential biological activity.

Conclusion

1,4-Bis(pentafluorothio)benzene and its analogs represent a class of compounds with significant potential in drug discovery and materials science. While the synthesis of these molecules remains a challenge, established methods for the introduction of the SF₅ group provide a clear path forward for their preparation. The lack of extensive experimental data on the physicochemical and biological properties of 1,4-bis(pentafluorothio)benzene highlights an area ripe for further investigation. Future research should focus on the detailed characterization of this core structure and the systematic evaluation of its biological activity to unlock its full potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,4-Bis(pentafluorothio)perfluorobenzene | C6F14S2 | CID 53395388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 4. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 5. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a "Super" Functional Group: A Technical Guide to the Discovery and History of Aromatic Pentafluorothio Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorothio (–SF5) group, a functional group once relegated to the esoteric corners of fluorine chemistry, has emerged as a powerhouse in modern medicinal and agricultural chemistry. Often dubbed a "super-trifluoromethyl group," its unique combination of properties—extreme thermal and chemical stability, high electronegativity, and significant lipophilicity—offers chemists a powerful tool to modulate the characteristics of organic molecules. This in-depth technical guide delves into the seminal discovery and historical evolution of aromatic pentafluorothio compounds, providing a comprehensive overview of the foundational synthetic methodologies, a compilation of key physicochemical data, and a look into their biological applications.

The Pioneering Discovery: Dr. William A. Sheppard and the Dawn of SF5 Chemistry

The journey into the world of aromatic pentafluorothio compounds began in the early 1960s at the Central Research Department of E. I. du Pont de Nemours and Company. Dr. William A. Sheppard, a prominent figure in the field of organic fluorine chemistry, published a groundbreaking paper in the Journal of the American Chemical Society in 1962 that detailed the first synthesis of pentafluorothiobenzene (C6H5SF5) and its derivatives. This seminal work laid the groundwork for all subsequent research in the field.

Sheppard's initial approach was audacious, involving the direct fluorination of diphenyl disulfide with silver(I) fluoride (AgF) in a high-pressure reactor. This method, while successful, was fraught with challenges, including the use of hazardous reagents and the formation of complex product mixtures.

Logical Workflow of Sheppard's Early Synthesis

Caption: Sheppard's pioneering, yet challenging, route to pentafluorothiobenzene.

Evolution of Synthetic Methodologies

For several decades following Sheppard's discovery, the synthesis of aromatic SF5 compounds remained a specialized and difficult endeavor, primarily due to the harsh conditions and limited availability of fluorinating agents. However, the increasing interest in the unique properties of the SF5 group spurred the development of more practical and accessible synthetic routes.

The Two-Step Oxidative Fluorination of Diaryl Disulfides

A significant advancement came with the development of a two-step method involving the oxidative chlorotetrafluorination of diaryl disulfides, followed by a chloride-fluoride exchange. This approach, while still requiring careful handling of reagents, offered a more controlled and higher-yielding pathway to a variety of substituted aromatic SF5 compounds.

This protocol is a generalized procedure based on modern adaptations of the oxidative fluorination of diaryl disulfides using trichloroisocyanuric acid (TCICA) and potassium fluoride (KF).

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the diaryl disulfide (1.0 mmol), potassium fluoride (16.0 mmol, spray-dried), and trichloroisocyanuric acid (TCICA, 6.0 mmol).

-

Reaction Setup: Add anhydrous acetonitrile (10 mL) to the flask.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by 19F NMR spectroscopy.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove solid byproducts. The filtrate is then carefully concentrated under reduced pressure.

-

Purification: The crude ArSF4Cl is typically purified by vacuum distillation or recrystallization. It is important to note that ArSF4Cl compounds can be sensitive to moisture and should be handled accordingly.

-

Reaction Setup: In a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) reactor, place the purified arylsulfur chlorotetrafluoride (ArSF4Cl, 1.0 mmol) and a fluoride source such as zinc fluoride (ZnF2, 1.5 mmol) or anhydrous hydrogen fluoride (HF) in pyridine.

-

Reaction Execution: The reaction mixture is heated, typically between 80-120 °C, for several hours. The progress of the reaction is monitored by 19F NMR until the disappearance of the ArSF4Cl signal.

-

Work-up and Purification: After cooling, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane or ether). The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated. The final ArSF5 product is then purified by column chromatography, distillation, or recrystallization.

Direct Pentafluorosulfanylation with SF5Cl

The development of methods for the synthesis and handling of pentafluorosulfanyl chloride (SF5Cl) has opened up new avenues for the direct introduction of the SF5 group onto aromatic rings, particularly through radical addition reactions.

This protocol outlines a general procedure for the radical-initiated addition of SF5Cl to an alkene, which can be a precursor to an aromatic SF5 compound.

-

Reaction Setup: A solution of the alkene (1.0 mmol) in a suitable solvent (e.g., hexane or dichloromethane) is prepared in a reaction vessel equipped with a cold finger or a system to handle a low-boiling gas.

-

Initiator and Reagent Addition: A radical initiator, such as triethylborane (Et3B, 1.0 M in hexanes, 0.2 mmol), is added to the solution at a low temperature (e.g., -78 °C). Pentafluorosulfanyl chloride (SF5Cl) gas is then bubbled through the solution or condensed into the vessel.

-

Reaction Execution: The reaction mixture is allowed to slowly warm to room temperature while stirring. The reaction is typically initiated by the introduction of a small amount of air (oxygen) when using Et3B.

-

Work-up and Purification: The reaction is quenched by the addition of a radical scavenger (e.g., hydroquinone). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Workflow for Modern Synthetic Routes

Caption: Modern synthetic pathways to aromatic pentafluorothio compounds.

Physicochemical Properties of Aromatic SF5 Compounds

The pentafluorothio group imparts a unique set of physicochemical properties to aromatic molecules, which are summarized in the table below. These properties are central to the utility of SF5-containing compounds in drug design and materials science.

| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility (mg/L) | Hammett Constant (σp) |

| Pentafluorothiobenzene | 202.16 | 3.1 | 78 | 0.68 |

| 4-Nitropentafluorothiobenzene | 247.16 | 2.9 | 120 | - |

| 4-Aminopentafluorothiobenzene | 217.17 | 2.2 | 1100 | - |

| 4-Fluoropentafluorothiobenzene | 220.15 | 3.2 | - | - |

| 3-Bromopentafluorothiobenzene | 281.06 | 3.8 | - | - |

| 4-Trifluoromethylpentafluorothiobenzene | 270.16 | 4.1 | - | - |

Data compiled from various sources. LogP and water solubility values are experimental for some compounds and estimated for others.

Biological Applications and Signaling Pathways

The unique properties of the SF5 group have led to its incorporation into a range of biologically active molecules, from pharmaceuticals to agrochemicals. The high lipophilicity of the SF5 group can enhance membrane permeability, while its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and improve metabolic stability.

One notable example is in the development of insecticides. Certain meta-diamide insecticides containing the SF5 moiety have shown potent activity against various pests. These compounds are known to act as modulators of the insect GABA (gamma-aminobutyric acid) receptor, a ligand-gated ion channel. By binding to the receptor, they disrupt the normal flow of chloride ions, leading to hyperexcitation of the insect's nervous system and ultimately, death.

Signaling Pathway of SF5-Containing Insecticides

Caption: Mechanism of action of SF5-containing insecticides on the insect GABA receptor.

Conclusion

From its challenging beginnings in the laboratory of William A. Sheppard, the field of aromatic pentafluorothio chemistry has undergone a remarkable transformation. The development of more accessible and versatile synthetic methods has unlocked the potential of the SF5 group, establishing it as a valuable component in the toolkit of medicinal and materials chemists. The unique electronic and physical properties it confers upon aromatic systems continue to be explored, promising further innovations in the design of novel pharmaceuticals, agrochemicals, and advanced materials. As our understanding of the synthesis and reactivity of these "super" functionalized molecules deepens, the history of aromatic pentafluorothio compounds will undoubtedly continue to be written with exciting new discoveries.

Methodological & Application

Synthetic Routes to 1,4-Bis(pentafluorothio)benzene Derivatives: A Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the synthetic strategies for preparing 1,4-bis(pentafluorothio)benzene and its derivatives. The pentafluorothio (SF₅) group is a "super-trifluoromethyl" bioisostere, offering enhanced metabolic stability, lipophilicity, and electron-withdrawing properties, making it a highly sought-after moiety in medicinal chemistry and materials science. This guide details the primary synthesis of the 1,4-bis(pentafluorothio)benzene core and subsequent functionalization methodologies.

Synthesis of the 1,4-Bis(pentafluorothio)benzene Core

The most viable route to 1,4-bis(pentafluorothio)benzene involves the oxidative fluorination of a corresponding 1,4-disubstituted benzene precursor bearing sulfur-containing functional groups. The direct fluorination of diaryl disulfides is a common method for synthesizing arylsulfur pentafluorides. A plausible precursor for the target molecule is 1,4-bis(disulfanyl)benzene or a related dithiol derivative.

A known multistep synthesis for arylsulfur pentafluorides involves the reaction of a disulfide with chlorine gas and a fluoride source to form an arylsulfur chlorotetrafluoride intermediate, which is then fluorinated to the final product. For example, 5-nitrophenyl-1,3-bis(sulfur pentafluoride) has been prepared from the corresponding polymeric disulfide with AgF₂.[1]

Key Reaction:

Experimental Protocol: Oxidative Fluorination of a 1,4-Benzenedithiol Precursor (Proposed)

This protocol is a generalized procedure based on established methods for the synthesis of arylsulfur pentafluorides. Optimization will be required for the specific substrate.

Materials:

-

1,4-Benzenedithiol or its disulfide polymer

-

Chlorine (Cl₂) gas

-

Potassium Fluoride (KF) or Silver(II) Fluoride (AgF₂)

-

Anhydrous Acetonitrile (MeCN)

-

Fluoropolymer reaction vessel (e.g., FEP or PFA)

-

Standard glassware for workup and purification

Procedure:

-

Preparation of Arylsulfur Chlorotetrafluoride Intermediate:

-

In a dry fluoropolymer reaction vessel under an inert atmosphere (N₂ or Ar), suspend the 1,4-dithiobenzene precursor and a molar excess of KF in anhydrous acetonitrile.

-

Cool the mixture in an ice bath.

-